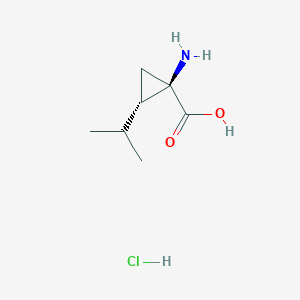

(1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid;hydrochloride

Description

(1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid; hydrochloride is a cyclopropane-derived amino acid hydrochloride salt. Its stereochemistry, denoted by the (1R,2S) configuration, is critical for its biochemical interactions. The hydrochloride salt enhances solubility and stability, a common pharmaceutical formulation strategy .

This compound is structurally analogous to natural and synthetic cyclopropane-containing molecules, such as cispentacin, which exhibit antimicrobial and enzyme-inhibitory properties . Its unique stereochemistry and functional groups make it a candidate for drug development, particularly in targeting bacterial or viral enzymes .

Properties

IUPAC Name |

(1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-4(2)5-3-7(5,8)6(9)10;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t5-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXCXPVDWKALOA-VOLNJMMDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC1(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@@]1(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of organoboron reagents in cross-coupling reactions such as the Suzuki–Miyaura coupling. The reaction conditions typically involve the use of palladium catalysts and mild reaction environments to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological systems and processes, particularly in the development of new drugs and therapies.

Medicine: Investigated for its potential therapeutic properties and its role in the treatment of various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

(1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid;hydrochloride: can be compared with other similar compounds, such as 1-[(propan-2-yl)amino]cyclopropane-1-carboxylic acid hydrochloride . While both compounds share similar structural features, they may differ in their reactivity, applications, and biological activity. The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its chemical and biological properties.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Stability and Degradation

- Stability in Biological Matrices: Unlike ephedrine derivatives (e.g., MPPH), which degrade significantly in urine (11% loss at 37°C/48 h) and plasma (7% loss at -20°C/6 months) due to microbial activity [()], cyclopropane-containing compounds like (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid; hydrochloride may exhibit enhanced stability owing to the rigid cyclopropane ring.

- Degradation Pathways: Microbial contamination (e.g., E. coli) accelerates decomposition of amino-alcohol hydrochlorides (e.g., MPPH) via enzymatic hydrolysis, producing unidentified metabolites . Cyclopropane derivatives are less prone to such degradation but may undergo ring-opening under acidic conditions .

Stereochemical Considerations

- The (1R,2S) configuration is critical for bioactivity. For example, (1R,2S)-cispentacin hydrochloride is 10-fold more potent against Candida albicans than its (1S,2R) enantiomer . Similarly, (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid; hydrochloride's activity depends on precise stereochemical alignment with target enzymes .

Biological Activity

(1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid; hydrochloride, commonly referred to as ACCA, is an organic compound with significant relevance in various biological and chemical applications. Its unique cyclopropane structure contributes to its distinct biological activities, particularly in plant biology and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ACCA is , with a molecular weight of approximately 161.65 g/mol. The compound features a cyclopropane ring, which allows it to interact with biological targets effectively.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 161.65 g/mol |

| SMILES | CC(C)[C@@H]1C[C@@]1(C(=O)O)N |

| InChI | InChI=1S/C7H13NO2.ClH/c1-4(2)5-3-7(5,8)6(9)10;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t5-,7+;/m0./s1 |

ACCA is known primarily for its role as a precursor in the biosynthesis of ethylene, a vital plant hormone that regulates growth and responses to environmental stressors. The conversion of ACCA to ethylene is catalyzed by the enzyme ACC oxidase, which is crucial during stress conditions such as drought or pathogen attack .

Plant Growth Regulation

Research indicates that ACCA enhances plant resistance against various stressors. For instance, studies on maize (Zea mays L.) have shown that ACCA application significantly improves drought resistance and pathogen defense mechanisms. The binding energy of ACCA with its targets has been measured at approximately −9.98 kcal/mol, indicating a strong interaction that enhances the plant's resilience .

Study on Maize Resistance

In a recent study focusing on maize plants, it was found that the application of ACCA led to improved productivity and yield under stress conditions. The study highlighted that ACCA not only boosts ethylene production but also modulates other hormonal pathways involved in stress responses .

Key Findings:

- Increased Ethylene Production: ACCA application led to higher levels of ethylene, enhancing growth and stress response.

- Enhanced Resistance: Plants treated with ACCA showed greater resistance to fungal infections and drought conditions.

Comparative Analysis with Other Compounds

ACCA's effectiveness was compared with other similar compounds such as 1-amino-cyclopropane-1-carboxylic acid (ACC). While both compounds serve similar roles in ethylene production, ACCA exhibited superior efficacy in enhancing plant resilience against specific pathogens and abiotic stresses .

Applications in Research and Industry

ACCA's unique properties make it valuable in various fields:

- Agricultural Biotechnology: Utilized to develop stress-resistant crop varieties.

- Pharmaceuticals: Potential applications in developing treatments for plant-related diseases and enhancing crop yields.

Q & A

Q. How can isotopic labeling (²H, ¹³C) track metabolic pathways of this compound in vivo?

- Methodological Answer :

- Synthesis : Catalytic deuteration (Pd/C, D₂) or ¹³C-carboxylic acid via Claisen condensation .

- Imaging : LC-MS/MS to detect labeled metabolites in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.